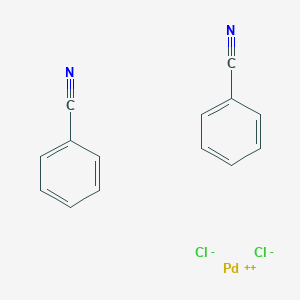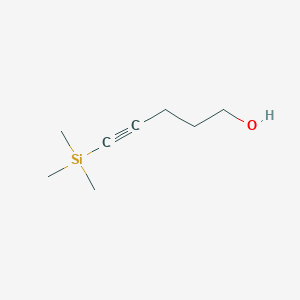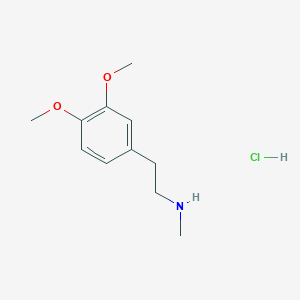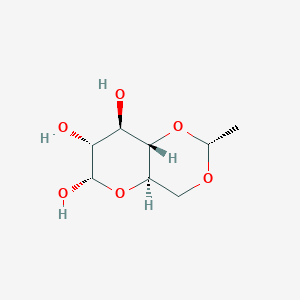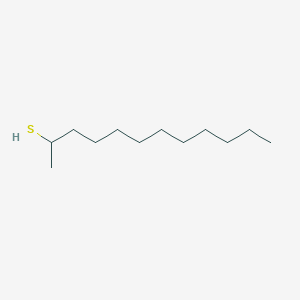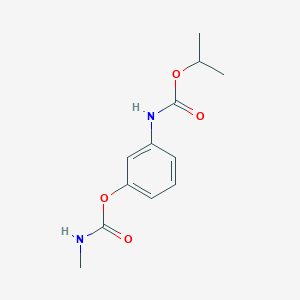
CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, m-hydroxy-, isopropyl ester, methylcarbamate (ester) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively for its mechanism of action, physiological and biochemical effects, and limitations in laboratory experiments. In
Mécanisme D'action
The mechanism of action of carbanilic acid, m-hydroxy-, isopropyl CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester), methylcarbamate (CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)) is not fully understood. However, research has shown that this compound can induce cell death in cancer cells by activating various signaling pathways. It can also inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms.
Effets Biochimiques Et Physiologiques
Carbanilic acid, m-hydroxy-, isopropyl CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester), methylcarbamate (CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)) has been shown to have various biochemical and physiological effects. Research has shown that this compound can induce oxidative stress in cancer cells, leading to their death. It can also inhibit the migration and invasion of cancer cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using carbanilic acid, m-hydroxy-, isopropyl CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester), methylcarbamate (CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)) in lab experiments is its potential as an anti-cancer agent. However, this compound has limitations in laboratory experiments, such as its low solubility in water and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for the use of carbanilic acid, m-hydroxy-, isopropyl CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester), methylcarbamate (CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)). One of the promising directions is its potential as a treatment for other diseases such as Alzheimer's and Parkinson's disease. Research has shown that this compound can inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. It can also protect neurons from damage caused by oxidative stress, making it a promising candidate for treating Parkinson's disease.
Conclusion
In conclusion, carbanilic acid, m-hydroxy-, isopropyl CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester), methylcarbamate (CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)) is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
Carbanilic acid, m-hydroxy-, isopropyl CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester), methylcarbamate (CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)) is synthesized using a reaction between isopropyl chloroformate, m-hydroxybenzoic acid, and methylamine. This reaction yields the desired compound, which is further purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Carbanilic acid, m-hydroxy-, isopropyl CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester), methylcarbamate (CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)) has been extensively studied for its potential applications in various fields. One of its significant applications is in the field of medicine, where it has been studied for its potential as an anti-cancer agent. Research has shown that this compound can induce cell death in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
Numéro CAS |
13684-90-7 |
|---|---|
Nom du produit |
CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester) |
Formule moléculaire |
C12H16N2O4 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
[3-(propan-2-yloxycarbonylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H16N2O4/c1-8(2)17-12(16)14-9-5-4-6-10(7-9)18-11(15)13-3/h4-8H,1-3H3,(H,13,15)(H,14,16) |
Clé InChI |
FBLVWMVUQZTUFU-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NC1=CC(=CC=C1)OC(=O)NC |
SMILES canonique |
CC(C)OC(=O)NC1=CC(=CC=C1)OC(=O)NC |
Autres numéros CAS |
13684-90-7 |
Synonymes |
3-(Methylcarbamoyloxy)carbanilic acid isopropyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



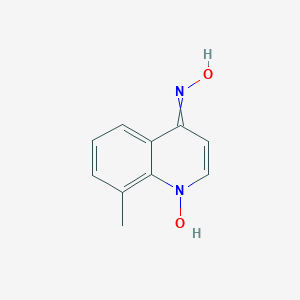


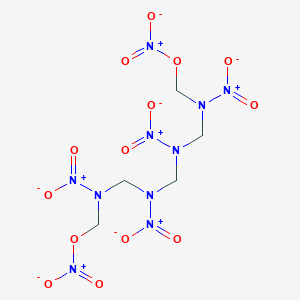
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)
